molecular formula C12H11N3O2S2 B2935453 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide CAS No. 1706280-88-7

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide

Cat. No.: B2935453
CAS No.: 1706280-88-7
M. Wt: 293.36
InChI Key: AFFOKQBAZFBREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide” is a compound that contains an imidazo[2,1-b]thiazole moiety . This moiety is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Compounds related to this scaffold have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The imidazo[2,1-b]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial and Anticancer Activities

A new class of compounds, including N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide derivatives, has been synthesized and tested for their antimicrobial and anticancer activities. Particularly, derivatives with chloro substitution on the bisimidazole have shown excellent antimicrobial activity against various strains. Additionally, these compounds exhibited potent effects on lung, colon, and prostate cancer cell lines, demonstrating their potential in cancer therapy (Premakumari et al., 2014).

Synthesis of Novel Compounds

Research into this compound has led to the development of innovative synthetic methodologies. For example, a one-pot synthesis approach for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides has been established, simplifying the process of creating these complex heterocyclic compounds (Rozentsveig et al., 2013).

Anti-Inflammatory and Anticancer Evaluation

Derivatives of this compound have been evaluated for their anti-inflammatory and anticancer properties. Certain methanesulfonamide derivatives have shown comparable anti-inflammatory activity to standard drugs in preclinical models. These studies suggest the therapeutic potential of these compounds in treating inflammation and various cancers (Sondhi et al., 2009).

Advancements in Chemical Synthesis

The chemical versatility of this compound derivatives has led to advancements in synthetic chemistry, including the regioselective synthesis of related compounds. These developments not only enhance our understanding of chemical synthesis mechanisms but also open new pathways for creating compounds with potential biological and pharmacological applications (Yin et al., 2017).

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c1-19(16,17)14-10-5-3-2-4-9(10)11-8-15-6-7-18-12(15)13-11/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFOKQBAZFBREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.